

L-Lysine Orotate: A Technical Guide to Aqueous Stability and Solubility

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Compound of Interest

Compound Name: *L-Lysine orotate*

Cat. No.: *B1675784*

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Introduction

L-Lysine orotate, a salt formed from the essential amino acid L-lysine and orotic acid, is a compound of interest in various fields, including pharmaceuticals and nutrition. A thorough understanding of its behavior in aqueous solutions is paramount for formulation development, ensuring product efficacy, and defining shelf-life. This technical guide provides an in-depth analysis of the stability and solubility of **L-Lysine orotate** in aqueous environments, compiling available data and outlining experimental protocols for its characterization.

Physicochemical Properties

L-Lysine is an amino acid with a basic side chain, rendering it highly soluble in water.^{[1][2][3]} Orotic acid, a pyrimidine derivative, exhibits poor water solubility, which is a critical factor to consider in the overall solubility of the salt.

Table 1: Physicochemical Properties of L-Lysine and Orotic Acid

Property	L-Lysine	Orotic Acid	L-Lysine Orotate
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂	C ₅ H ₄ N ₂ O ₄	C ₁₁ H ₁₈ N ₄ O ₆
Molecular Weight	146.19 g/mol	156.10 g/mol	302.29 g/mol
Appearance	White crystalline solid[2]	White crystalline powder	Data not available
Aqueous Solubility	Very freely soluble (>100 g/100 g H ₂ O at 25°C)[1]	Poorly soluble	Data not available

Aqueous Solubility of L-Lysine Orotate

Currently, specific quantitative data on the aqueous solubility of **L-Lysine orotate** is not readily available in the public domain. However, based on the properties of its constituent parts, several factors are expected to influence its solubility.

Factors Influencing Solubility

- **pH:** The solubility of L-Lysine is pH-dependent due to its amino groups.[2][4] Similarly, the solubility of orotic acid, a carboxylic acid, is expected to increase in alkaline conditions due to salt formation. Therefore, the pH of the aqueous solution will be a critical determinant of **L-Lysine orotate** solubility. A comprehensive pH-solubility profile is necessary to identify the optimal pH range for dissolution.
- **Temperature:** The effect of temperature on the solubility of **L-Lysine orotate** has not been documented. Generally, for most solids, solubility increases with temperature. Experimental determination of the temperature-dependent solubility is crucial for formulation and processing.[5][6]
- **Ionic Strength:** The presence of other ions in the solution can influence the solubility of **L-Lysine orotate** through the common ion effect or changes in solvent activity.

Experimental Protocol for Solubility Determination

A validated experimental protocol is essential to determine the aqueous solubility of **L-Lysine orotate**. The shake-flask method is a widely accepted technique.

Protocol: Shake-Flask Method for Solubility Determination

- **Preparation of Solutions:** Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2, 4, 6, 7, 8, 10).
- **Equilibration:** Add an excess amount of **L-Lysine orotate** powder to each buffered solution in sealed flasks. Agitate the flasks at a constant temperature (e.g., 25°C, 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
- **Quantification:** Analyze the concentration of **L-Lysine orotate** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:** The determined concentration represents the solubility of **L-Lysine orotate** at that specific pH and temperature.

Aqueous Stability of L-Lysine Orotate

The stability of **L-Lysine orotate** in aqueous solutions is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. A systematic approach, including forced degradation studies, is necessary to understand its stability profile. [\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Potential Degradation Pathways

While specific degradation pathways for **L-Lysine orotate** have not been reported, potential degradation mechanisms can be inferred from the chemical nature of its components. L-Lysine is susceptible to degradation, particularly at elevated temperatures and certain pH values.[\[11\]](#) The stability of the orotic acid moiety under various stress conditions also needs to be considered.

Forced Degradation Studies

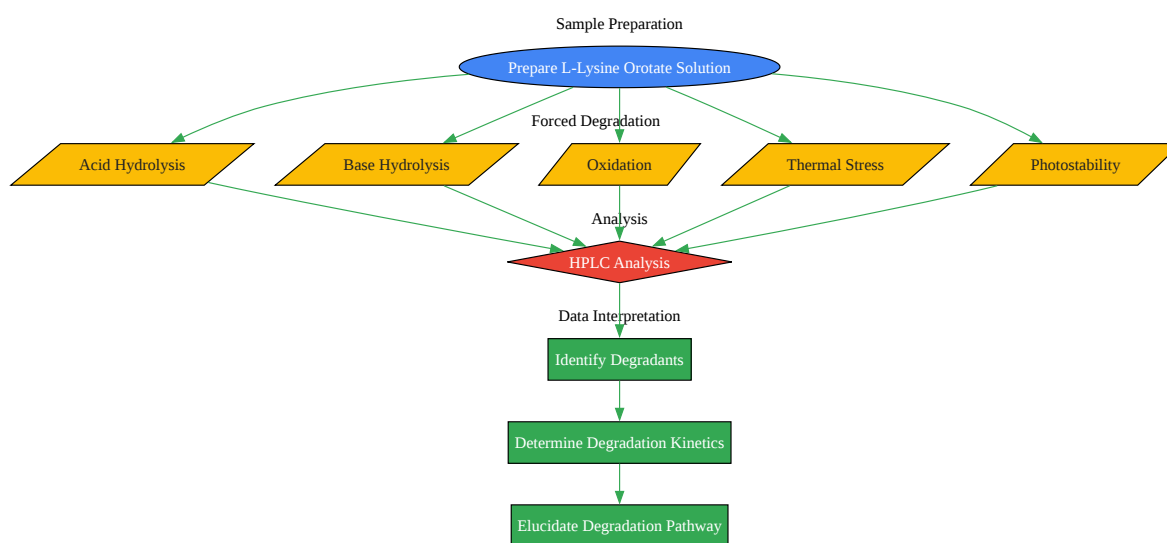
Forced degradation (stress testing) is a crucial step in identifying potential degradation products and developing a stability-indicating analytical method.[\[7\]](#)[\[8\]](#)

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition	Proposed Experimental Parameters
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	Solid and solution samples at 80°C for 48 hours
Photostability	Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. ^[7]

Experimental Workflow for Stability Assessment

A logical workflow is essential for a comprehensive stability assessment of **L-Lysine orotate**.



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Figure 1: Experimental workflow for the stability assessment of **L-Lysine orotate**.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for accurately quantifying **L-Lysine orotate** and its potential degradation products. High-Performance Liquid

Chromatography (HPLC) is a powerful and versatile technique for this purpose.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

HPLC Method Development

The development of a stability-indicating HPLC method requires careful optimization of chromatographic conditions to achieve adequate separation of the parent compound from any degradation products.

Table 3: Starting Parameters for HPLC Method Development

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Detection	UV detection at a wavelength where both L-Lysine (if derivatized) and orotic acid have absorbance.
Flow Rate	1.0 mL/min
Column Temperature	30°C

Note: Since L-Lysine lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, other detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

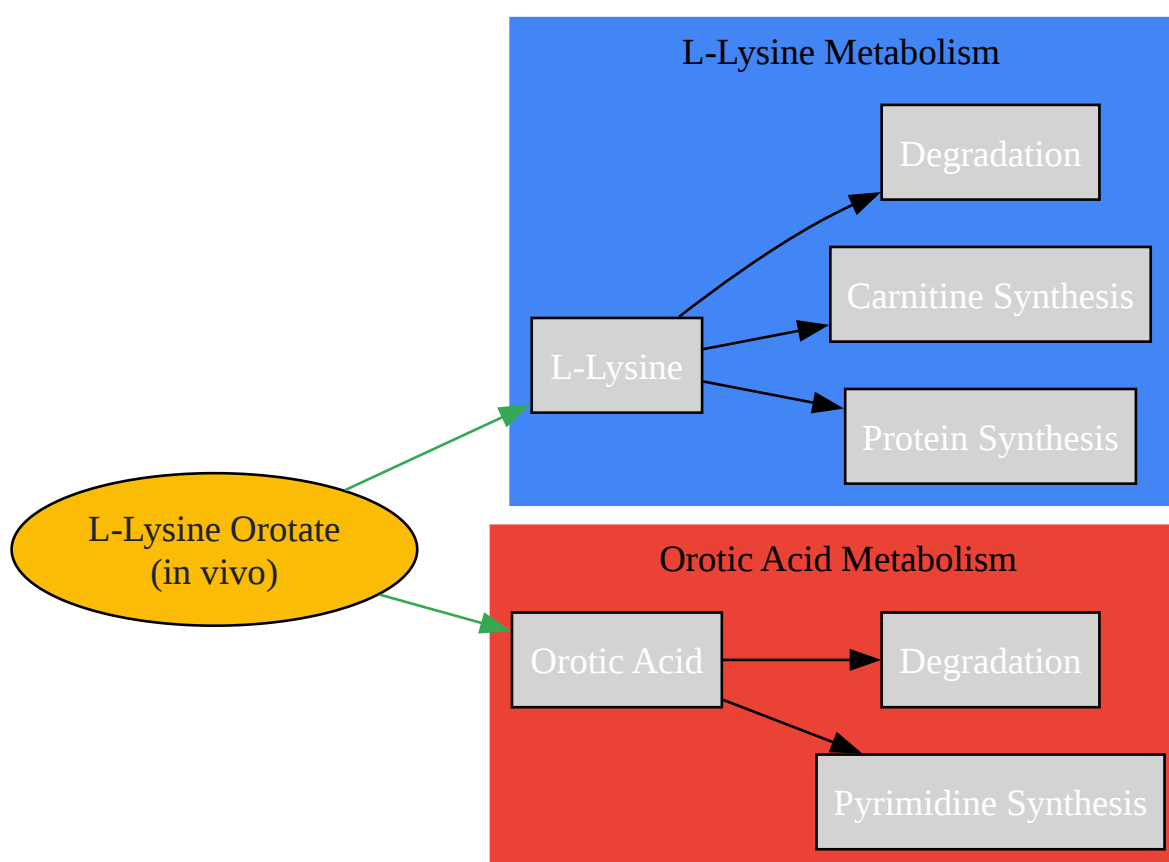
Experimental Protocol for a Stability-Indicating HPLC Method

- **System Suitability:** Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

- **Forced Degradation Sample Analysis:** Inject the stressed samples from the forced degradation studies into the HPLC system.
- **Peak Purity Analysis:** Assess the peak purity of the **L-Lysine orotate** peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector. This ensures that the peak is not co-eluting with any degradation products.
- **Method Validation:** Once the method is deemed stability-indicating, it must be validated according to ICH guidelines. Validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the chemical stability and solubility of **L-Lysine orotate**, it is important to acknowledge the biological context in which this compound may be utilized. Both L-Lysine and orotic acid are involved in various metabolic pathways.



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